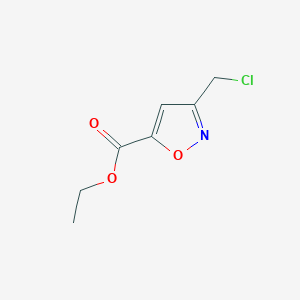![molecular formula C18H25NO4S B1406538 Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate CAS No. 1628466-33-0](/img/structure/B1406538.png)
Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate
Vue d'ensemble
Description
Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[321]octan-6-yl)sulfonyl)benzoate is a complex organic compound featuring a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate typically involves multiple steps. One common approach starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound. This scaffold can be constructed enantioselectively, ensuring the correct stereochemistry
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-3-((1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl)-4-quinolinol
- Methyl 4-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-sulfonyl}benzoate
Uniqueness
Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate stands out due to its specific combination of functional groups and its unique bicyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4S/c1-17(2)9-14-10-18(3,11-17)12-19(14)24(21,22)15-7-5-13(6-8-15)16(20)23-4/h5-8,14H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDWKEXZMMAUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-](/img/structure/B1406458.png)
![4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1406462.png)

![3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1406464.png)






![1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406477.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406478.png)
